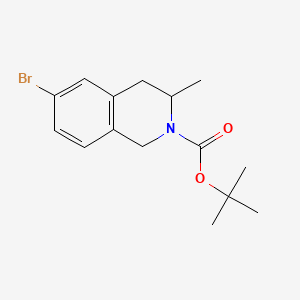
tert-butyl 6-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 6-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (TB-6-B-3-M-1,2,3,4-THIQ-2-COOH) is a chemical compound belonging to the class of isoquinoline carboxylic acids. It is a synthetic organic compound that has a wide variety of applications in organic synthesis, pharmaceuticals, and other fields. TB-6-B-3-M-1,2,3,4-THIQ-2-COOH is a versatile compound that can be used as a starting material for the synthesis of various other compounds.
Wissenschaftliche Forschungsanwendungen
TB-6-B-3-M-1,2,3,4-THIQ-2-COOH has a wide variety of applications in scientific research. It has been used in the synthesis of various biologically active compounds such as antibiotics, anti-inflammatory agents, and other pharmaceuticals. It has also been used in the synthesis of fluorescent dyes, which can be used for imaging and detection of various biological molecules. TB-6-B-3-M-1,2,3,4-THIQ-2-COOH has also been used in the synthesis of various polymers, which can be used in a variety of applications such as drug delivery systems and materials science.
Wirkmechanismus
The mechanism of action of TB-6-B-3-M-1,2,3,4-THIQ-2-COOH is not yet fully understood. However, it is believed that the compound acts as a proton donor, donating protons to other molecules and thereby affecting their reactivity. It is also believed that the compound can act as a Lewis acid, forming complexes with other molecules and thereby affecting their reactivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of TB-6-B-3-M-1,2,3,4-THIQ-2-COOH are not yet fully understood. However, it is believed that the compound has the potential to interact with various biological molecules, such as proteins and enzymes, and thereby affect their activity. It is also believed that the compound has the potential to interact with various receptors and transporters in the body and thereby affect their activity.
Vorteile Und Einschränkungen Für Laborexperimente
The use of TB-6-B-3-M-1,2,3,4-THIQ-2-COOH in laboratory experiments has several advantages. The compound is relatively stable and can be stored for long periods of time without significant degradation. It is also relatively non-toxic and can be used in a variety of experiments without significant safety concerns. On the other hand, the compound can be difficult to synthesize and can be expensive to purchase.
Zukünftige Richtungen
There are a variety of potential future directions for the use of TB-6-B-3-M-1,2,3,4-THIQ-2-COOH. One potential direction is the development of new methods for the synthesis of the compound. Another potential direction is the further exploration of the compound’s biochemical and physiological effects. Additionally, the compound could be further explored for its potential applications in materials science and drug delivery systems. Finally, the compound could be further explored for its potential applications in imaging and detection of various biological molecules.
Synthesemethoden
TB-6-B-3-M-1,2,3,4-THIQ-2-COOH can be synthesized using a variety of methods. One of the most common methods is the reaction of tert-butyl 6-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline (TB-6-B-3-M-1,2,3,4-THIQ) with a carboxylic acid such as acetic acid. This reaction is carried out in the presence of a catalytic amount of a base such as sodium hydroxide. The reaction proceeds in two steps. In the first step, the carboxylic acid is deprotonated by the base to form an anion. In the second step, the anion reacts with the TB-6-B-3-M-1,2,3,4-THIQ to form the desired TB-6-B-3-M-1,2,3,4-THIQ-2-COOH.
Eigenschaften
IUPAC Name |
tert-butyl 6-bromo-3-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c1-10-7-12-8-13(16)6-5-11(12)9-17(10)14(18)19-15(2,3)4/h5-6,8,10H,7,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZCPRMYZDGMJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CN1C(=O)OC(C)(C)C)C=CC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[(tert-butoxy)carbonyl]amino}-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B6609298.png)

![(1R,5S,7S)-7-phenyl-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6609312.png)

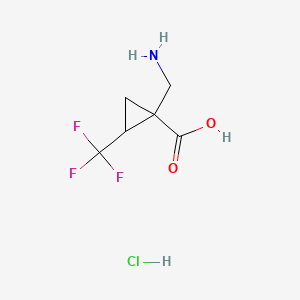
![(2,2-dimethylpropyl)[(furan-2-yl)methyl]amine hydrochloride](/img/structure/B6609330.png)
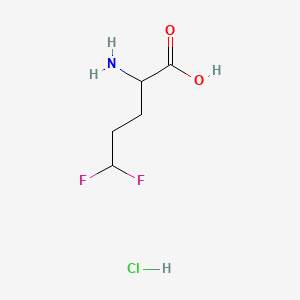

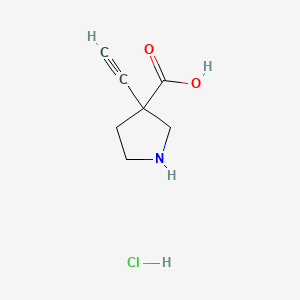
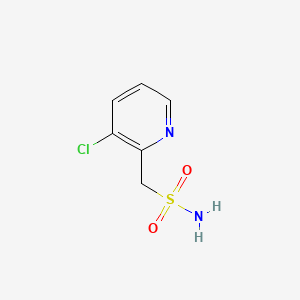

![6-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B6609379.png)


